molecular formula C11H17F3O B1485681 1,1,1-Trifluoroundec-4-yn-2-ol CAS No. 2098091-86-0

1,1,1-Trifluoroundec-4-yn-2-ol

Cat. No.: B1485681
CAS No.: 2098091-86-0
M. Wt: 222.25 g/mol
InChI Key: PGHILKSTYXLCMV-UHFFFAOYSA-N
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Description

1,1,1-Trifluoroundec-4-yn-2-ol is a fluorinated alkyne alcohol with the molecular formula C₁₁H₁₅F₃O. Its structure features a hydroxyl group at position 2, a triple bond (alkyne) at position 4, and a trifluoromethyl (-CF₃) group at position 1. This compound is notable for its combination of fluorine substituents and an unsaturated carbon backbone, which influence its physicochemical properties, such as acidity, lipophilicity, and reactivity.

Properties

IUPAC Name

1,1,1-trifluoroundec-4-yn-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17F3O/c1-2-3-4-5-6-7-8-9-10(15)11(12,13)14/h10,15H,2-6,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGHILKSTYXLCMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC#CCC(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1 Structural Analogues

The following compounds share functional groups (trifluoromethyl, hydroxyl) or structural motifs (unsaturated carbon chains) with 1,1,1-Trifluoroundec-4-yn-2-ol:

Compound Name Molecular Formula Key Features Applications/Notes Reference
This compound C₁₁H₁₅F₃O -CF₃, C≡C at C4, -OH at C2 Potential fine chemical intermediate N/A
(S)-1-(2-Amino-5-chlorophenyl)-1-(trifluoromethyl)-3-cyclopropyl-2-propyn-1-ol C₁₃H₁₂ClF₃NO -CF₃, C≡C, cyclopropyl, aromatic amine Key intermediate for Efavirenz (HIV drug)
4-Penten-2-ol, 1,1,1-trifluoro-2-(trifluoromethyl) C₆H₆F₆O -CF₃, C=C at C4, dual -CF₃ groups Specialty chemical (thermochemistry studies)
(S)-(-)-1,1,1-Trifluorododecan-2-ol C₁₂H₂₁F₃O -CF₃, saturated C12 chain, -OH at C2 No specific application cited
2.2 Key Differences and Implications

Functional Group Positioning: The Efavirenz intermediate () shares the trifluoromethyl and alkyne groups but incorporates a cyclopropyl ring and aromatic amine, enhancing its rigidity and binding affinity in pharmaceutical contexts.

Chain Length and Unsaturation: Compared to (S)-(-)-1,1,1-Trifluorododecan-2-ol (C12 saturated chain, ), the target compound’s shorter chain (C11) and alkyne group reduce lipophilicity but introduce reactivity for click chemistry or cross-coupling reactions . The dual -CF₃ groups in 4-Penten-2-ol, 1,1,1-trifluoro-2-(trifluoromethyl) () increase electron-withdrawing effects, lowering boiling points and enhancing acidity relative to mono-trifluoromethyl analogs like the target compound .

Thermodynamic and Physical Properties: Fluorinated alcohols generally exhibit higher acidity (pKa ~9–12) compared to non-fluorinated analogs due to -CF₃’s electron-withdrawing nature. The alkyne group in this compound may further polarize the hydroxyl proton, increasing acidity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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